molecular formula C17H22BrNO B1652847 [2-(3-Methoxyphenyl)ethyl](3-methylbenzyl)amine hydrobromide CAS No. 1609407-40-0

[2-(3-Methoxyphenyl)ethyl](3-methylbenzyl)amine hydrobromide

Cat. No.: B1652847
CAS No.: 1609407-40-0
M. Wt: 336.3
InChI Key: FDDQZWQMYIPFDC-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)ethylamine hydrobromide is a chemical compound with the molecular formula C17H22BrNO. It is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry. The compound is characterized by its unique structure, which includes a methoxyphenyl group and a methylbenzylamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)ethylamine hydrobromide typically involves the reaction of 3-methoxyphenylacetonitrile with 3-methylbenzylamine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrobromide salt is then formed by reacting the amine with hydrobromic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)ethylamine hydrobromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-(3-Methoxyphenyl)ethylamine hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is used in the study of biological processes and as a tool in biochemical assays.

    Medicine: It has potential therapeutic applications and is studied for its effects on various biological targets.

    Industry: The compound is used in the production of pharmaceuticals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)ethylamine hydrobromide involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    [2-(3-Methoxyphenyl)ethyl]amine: Similar structure but lacks the methylbenzyl group.

    [3-Methylbenzyl]amine: Contains the methylbenzyl group but lacks the methoxyphenyl group.

    2-(3-Methoxyphenyl)ethylamine: Similar structure but without the hydrobromide salt.

Uniqueness

2-(3-Methoxyphenyl)ethylamine hydrobromide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

2-(3-methoxyphenyl)-N-[(3-methylphenyl)methyl]ethanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO.BrH/c1-14-5-3-7-16(11-14)13-18-10-9-15-6-4-8-17(12-15)19-2;/h3-8,11-12,18H,9-10,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDDQZWQMYIPFDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNCCC2=CC(=CC=C2)OC.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609407-40-0
Record name Benzeneethanamine, 3-methoxy-N-[(3-methylphenyl)methyl]-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609407-40-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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